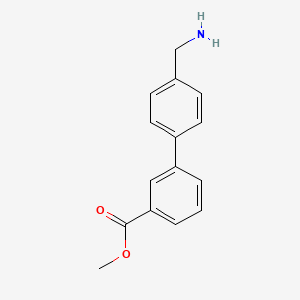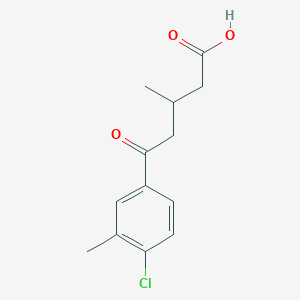![molecular formula C11H14F3N5 B1621576 2-(tert-Butyl)-7-Hydrazino-5-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin CAS No. 655235-56-6](/img/structure/B1621576.png)
2-(tert-Butyl)-7-Hydrazino-5-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin
Übersicht
Beschreibung
2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a trifluoromethyl group at the 5-position, a hydrazino group at the 7-position, and a tert-butyl group at the 2-position
Wissenschaftliche Forschungsanwendungen
2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which can be used in cancer therapy.
Materials Science: Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and signal transduction pathways.
Wirkmechanismus
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression . The inhibition of CDK2 can result in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of cdk2 can affect several downstream pathways, including the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
Similar compounds have been shown to exert significant alterations in cell cycle progression and induce apoptosis within hct cells . This can lead to the inhibition of cell proliferation, which is a desirable effect in the treatment of cancer .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as ph
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine are largely influenced by its structure. The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors
Cellular Effects
Compounds from the same family have shown to inhibit the growth of certain cell lines
Molecular Mechanism
Compounds from the same family have been shown to inhibit CDK2, a target for cancer treatment
Temporal Effects in Laboratory Settings
Compounds from the same family have shown good solid-state emission intensities , suggesting potential stability over time.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-1H-pyrazole and ethyl 4,4,4-trifluoro-2-butynoate.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with tert-butyl halides under basic conditions.
Introduction of the hydrazino group: The final step involves the reaction of the intermediate compound with hydrazine or hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Coupling Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Hydrazine or hydrazine derivatives, basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups, which can be tailored for specific applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in the substituents attached to the core.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar structure but differ in the position of the nitrogen atoms in the ring.
Trifluoromethylated Pyrazoles: These compounds contain a trifluoromethyl group but differ in the overall structure.
Uniqueness
2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the combination of its trifluoromethyl, hydrazino, and tert-butyl groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
[2-tert-butyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5/c1-10(2,3)6-4-8-16-7(11(12,13)14)5-9(17-15)19(8)18-6/h4-5,17H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFAVVLMMHFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=C1)N=C(C=C2NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381686 | |
| Record name | 2-(tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655235-56-6 | |
| Record name | 2-(tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1621494.png)



![3-[5-tert-butyl-2-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621503.png)


![8-Phenyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium-3-olate](/img/structure/B1621509.png)
![1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone](/img/structure/B1621511.png)
![1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B1621513.png)



